hemoglobin F-Urumqi
Description
Properties
CAS No. |
102381-49-7 |
|---|---|
Molecular Formula |
C8H8N2O |
Synonyms |
hemoglobin F-Urumqi |
Origin of Product |
United States |
Discovery and Initial Molecular Delineation of Hemoglobin F Urumqi
Circumstances of Identification: Population Screening Programs
Hemoglobin F-Urumqi was discovered during a cord blood screening program conducted in Urumqi. merckmillipore.comnih.govtandfonline.com Such screening initiatives are crucial for the early detection of hemoglobin variants and other genetic conditions in newborns. The identification of this particular variant was incidental to a broader public health effort aimed at surveying the prevalence of hemoglobin abnormalities within the population.
Geographic and Ethnic Context of Discovery
The variant was first identified in a newborn baby of the Uygur ethnic group in Urumqi, the capital city of the Xinjiang Uyghur Autonomous Region in China. merckmillipore.comnih.govtandfonline.com The Uygur people are a Turkic ethnic group, and the discovery of this compound within this population highlights the importance of conducting genetic and hematological studies across diverse ethnic groups to identify unique genetic markers and predispositions.
Table 1: Geographic and Ethnic Context of this compound Discovery
| Parameter | Details |
| Geographic Location | Urumqi, Xinjiang Uyghur Autonomous Region, China |
| Ethnic Group | Uygur |
| Source of Sample | Cord blood from a newborn |
Initial Localization of the Molecular Abnormality
Subsequent biochemical analysis pinpointed the specific molecular defect in this compound. The abnormality was localized to the gamma chain of the fetal hemoglobin molecule. merckmillipore.comnih.gov Specifically, it was determined to be a substitution at position 22, where an aspartic acid residue is replaced by a glycine (B1666218) residue. merckmillipore.comnih.govtandfonline.com This amino acid substitution is designated as G gamma I22(B4)Asp→Gly. The notation indicates that the change is in the G-gamma globin chain, at the 22nd position (also known as the B4 helix position), with aspartic acid being substituted by glycine. It was also noted that this particular hemoglobin variant had an isoleucine residue at position 75 and a glycine at position 136 of the gamma chain. merckmillipore.comnih.govtandfonline.com
Table 2: Molecular Characteristics of this compound
| Characteristic | Description |
| Affected Hemoglobin | Fetal Hemoglobin (Hb F) |
| Affected Globin Chain | Gamma (γ) Chain |
| Amino Acid Substitution | Aspartic Acid → Glycine |
| Position of Substitution | 22 (B4) |
| Full Designation | G gamma I22(B4)Asp→Gly |
| Other Residues | Isoleucine at position 75, Glycine at position 136 |
Molecular Genetics and Genetic Basis of Hemoglobin F Urumqi
Precise Amino Acid Substitution and Position: Aspartic Acid to Glycine (B1666218) at γ22 (B4)
The defining characteristic of Hemoglobin F-Urumqi is a specific amino acid substitution in the γ-globin chain. At position 22, an aspartic acid residue is replaced by a glycine residue. nih.gov This position is also referred to as B4, indicating its location within the B helix of the globin chain. nih.gov
| Feature | Description |
| Amino Acid Position | 22 |
| Helix Location | B4 |
| Normal Amino Acid | Aspartic Acid (Asp) |
| Substituted Amino Acid | Glycine (Gly) |
Identification of Affected Globin Chain: Gγ-globin chain
Research has indicated that the abnormality in this compound is located on the Gγ-globin chain. tandfonline.com The two types of γ-globin chains, Gγ and Aγ, differ in the amino acid at position 136, having glycine or alanine, respectively. bloodresearch.or.kr The finding that the abnormal chain is derived from the Gγ gene helps to pinpoint the specific genetic locus involved. tandfonline.com
Nucleotide Mutation Leading to the Variant
While the precise nucleotide mutation leading to the Aspartic Acid to Glycine substitution at γ22 in this compound is not explicitly detailed in the provided search results, the change from aspartic acid (Asp) to glycine (Gly) at the protein level is a direct consequence of a mutation in the corresponding codon within the HBG2 gene. Aspartic acid is typically encoded by the codons GAU or GAC, while glycine is encoded by GGU, GGC, GGA, or GGG. A single nucleotide substitution within the aspartic acid codon could result in a glycine codon. For example, a change from GAC to GGC would result in this substitution.
Genetic Loci and Allelic Context
The γ-globin genes (HBG2 and HBG1) are situated within the β-globin gene cluster on the short arm of chromosome 11 (11p15.5). tandfonline.comwikipedia.org this compound arises from a mutation in the HBG2 gene, which codes for the Gγ-globin chain. tandfonline.com this compound was initially found in a Uygur baby in China and later in an infant of African descent in Brazil, indicating its presence in different populations. nih.govtandfonline.com The variant is typically found in a heterozygous state. tandfonline.com
Comparative Genetic Analysis with Other γ-Chain Variants at Position 22
Position 22 is noted as one of the more variable sites in human hemoglobins (B146990), with several variants reported across different globin chains. tandfonline.com Regarding γ-chain variants, this compound is one of at least two reported γ-chain variants with a substitution at residue 22. tandfonline.com Another variant, Hemoglobin Kuala Lumpur, also involves a glycine replacement at position 22, but it affects the Aγ chain, whereas this compound affects the GγI chain. tandfonline.com These variants, despite the same amino acid substitution at the same position, are distinguished by the specific γ-globin gene (HBG2 or HBG1) that is mutated. Their electrophoretic properties have been noted as similar to Hemoglobin F-Granada, another γ-chain variant at position 22 (Asp→Val). tandfonline.com None of these variants at position 22 are reported to be associated with obvious functional abnormalities. tandfonline.com
| Hemoglobin Variant | Affected Chain | Amino Acid Substitution at Position 22 |
| This compound | Gγ | Aspartic Acid → Glycine |
| Hemoglobin Kuala Lumpur | Aγ | Aspartic Acid → Glycine |
| Hemoglobin F-Granada | Gγ | Aspartic Acid → Valine |
Advanced Molecular and Structural Research on Hemoglobin F Urumqi
Approaches to Model Structural Perturbations
Molecular modeling techniques can be employed to predict and analyze the structural consequences of the γ22 (B4)Asp→Gly substitution in Hemoglobin F-Urumqi. While no specific molecular modeling studies on this compound were found in the search results, general approaches for modeling hemoglobin variants involve using computational methods to simulate the protein's structure with the introduced mutation. These methods can include molecular dynamics simulations to observe the dynamic behavior of the protein and how the substitution affects its flexibility and interactions. researchgate.net Homology modeling, based on the known crystal structures of normal hemoglobin and other variants, could also be used to build a theoretical model of this compound. These models can help infer changes in bond angles, distances, and potential new or disrupted interactions resulting from the amino acid change.
Functional Implications and Pathophysiological Research Perspectives
Comparison of Observed Functional Properties with other γ-Chain Variants
The study of various gamma-chain variants reveals a spectrum of functional alterations. While some gamma-chain substitutions can lead to changes in oxygen affinity or stability, others appear to have minimal impact on hemoglobin function. For instance, Hemoglobin F-Monserrato-Sassari, a gamma-chain variant with a Cysteine to Arginine substitution at position 93, demonstrated a significant increase in oxygen affinity and a slight decrease in both the Bohr effect and cooperativity compared to normal HbF. nih.gov Hemoglobin F-Xinjiang, with a Glycine (B1666218) to Arginine substitution at position 25 of the A-gamma-T chain, was reported as unstable. nih.govtandfonline.com In contrast, early studies on Hemoglobin F-Urumqi, as well as Hemoglobin F-Granada (another variant at gamma 22, Asp->Val), did not report obvious functional abnormalities. tandfonline.com This suggests that the specific substitution at position 22, at least in the case of Asp->Gly (Urumqi) and Asp->Val (Granada), may be functionally less disruptive compared to substitutions at other critical positions within the gamma-globin chain.
Theoretical Impact on Oxygen Binding Dynamics and Allosteric Regulation
Epidemiological and Population Genetic Studies of Hemoglobin F Urumqi
Prevalence and Distribution within the Uygur Population
Hemoglobin F-Urumqi was initially discovered in a Uygur baby in Urumqi, China. nih.gov This suggests its presence within this ethnic group. While the initial report confirms its existence in the Uygur population, detailed large-scale prevalence studies specifically focused on Hb F-Urumqi within this group were not extensively found in the provided search results. However, broader screening programs for hemoglobinopathies and thalassemia have been conducted in the Silk Road region of China, which includes areas with Uygur populations. nih.gov One such program involving 11,563 persons from this region reported a mean incidence of thalassemia of 1.62%, with the incidence in the Uygur population being 2.22%. nih.gov While this study provides data on thalassemia, it does not offer specific prevalence figures for Hb F-Urumqi. The initial detection in a screening program in Urumqi indicates that the variant is present at least at a detectable frequency in newborns in this region. nih.gov
Geographic Dispersion and Potential Gene Flow Patterns
The identification of this compound in Urumqi, the capital of the Xinjiang Uygur Autonomous Region in Northwest China, places its origin within this specific geographic area. nih.gov The Uygur population is known to be an admixed group with both East Asian and European ancestry, resulting from historical gene flow along the Silk Road. nih.govresearchgate.net Studies on the genetic diversity and admixture patterns of the Uygur population have revealed significant contributions from both ancestral groups. nih.govresearchgate.net For instance, genomic studies have reported approximately 50% Western Eurasian ancestry in Uygurs. researchgate.net This complex genetic history suggests potential pathways for the introduction and dispersion of genetic variants within the Uygur population, including hemoglobin variants. While direct studies on the geographic dispersion and gene flow patterns of Hb F-Urumqi were not found, the broader understanding of Uygur population genetics indicates a history of admixture that could influence the distribution of such variants. The presence of Hb F-Urumqi could be a result of either a de novo mutation within the Uygur population or its introduction through ancestral gene flow.
Comparison of Variant Frequencies with Other Regional or Global Hemoglobinopathies
Evolutionary Considerations of Hemoglobin Variants within Specific Populations
The presence and distribution of hemoglobin variants like Hb F-Urumqi within specific populations are influenced by evolutionary factors, including mutation, gene flow, genetic drift, and natural selection. The Uygur population's history of admixture provides a framework for considering how variants from different ancestral backgrounds might have been introduced and maintained. nih.govresearchgate.net Evolutionary studies on human populations have shown that genetic variants, including those affecting hemoglobin, can undergo selection, particularly in response to environmental factors like malaria. While the search results did not specifically link Hb F-Urumqi to any selective advantage, the broader context of hemoglobin variants suggests that their frequencies can be shaped by selective pressures. Studies on other populations, such as those in malaria-endemic regions, have demonstrated how hemoglobin variants like HbS have reached high frequencies due to heterozygote advantage against malaria. The genetic architecture of the Uygur population, with its mixed ancestry, offers a unique opportunity to study how different selective pressures and gene flow have shaped the landscape of genetic variation, including that of hemoglobin genes. nih.govresearchgate.net Understanding the evolutionary history of the Uygur population is crucial for interpreting the observed frequencies and distribution patterns of variants like Hb F-Urumqi.
Hemoglobin F Urumqi in the Context of Hereditary Persistence of Fetal Hemoglobin Hpfh
Classification as a Fetal Hemoglobin Variant
Hemoglobin F-Urumqi is classified as a fetal hemoglobin variant due to the specific amino acid substitution in the gamma-globin chain, which is a component of fetal hemoglobin (α₂γ₂). nih.govtandfonline.comwikipedia.org Normal adult hemoglobin primarily consists of HbA (α₂β₂) and a small amount of HbA₂ (α₂δ₂), with HbF typically constituting less than 1% of total hemoglobin in adults. wikipedia.orgmayocliniclabs.comtestcatalog.org Variants like this compound represent structural alterations within the gamma-globin protein itself. testcatalog.org
Distinction from Deletional and Non-Deletional HPFH Types
HPFH is broadly categorized into deletional and non-deletional forms. nih.govtestcatalog.orgresearchgate.netorpha.netnih.gov Deletional HPFH is caused by large deletions within the beta-globin gene cluster that lead to increased gamma-globin gene expression. nih.govorpha.netnih.gov Non-deletional HPFH, on the other hand, is typically caused by point mutations or minor deletions in the promoter regions of the HBG1 (Aγ-globin) and HBG2 (Gγ-globin) genes. nih.govtestcatalog.orgresearchgate.net These mutations can alter binding sites for transcription factors that regulate gamma-globin gene expression, leading to persistent production. nih.gov
This compound, being a structural variant resulting from a specific amino acid substitution within the gamma-globin chain itself rather than a regulatory mutation in the gene promoter or a large deletion, would be distinct from both the typical deletional and non-deletional HPFH types primarily defined by their genetic mechanisms affecting HBG gene expression levels. While its presence signifies a persistence of a fetal globin structure, its classification within the HPFH spectrum would likely depend on whether the mutation also leads to significantly elevated levels of this variant in adulthood, characteristic of HPFH.
Genetic Modifiers of Fetal Hemoglobin Expression and their Research Relevance
Fetal hemoglobin expression in adults is a complex trait influenced by several genetic modifiers. Research into these modifiers is highly relevant for understanding the mechanisms of hemoglobin switching and for developing therapeutic strategies for beta-hemoglobinopathies. Key genetic loci consistently associated with HbF levels include the beta-globin gene cluster itself, BCL11A, and the HBS1L-MYB intergenic region. mdpi.comnih.govresearchgate.netnih.gov
BCL11A: This gene encodes a transcription factor that acts as a repressor of gamma-globin gene expression in adult erythroid cells. mdpi.comresearchgate.netresearchgate.nethtct.com.br Variants in BCL11A can reduce its repressive effect, leading to increased HbF production. mdpi.comresearchgate.netnih.gov
MYB: The HBS1L-MYB intergenic region contains regulatory elements that influence the expression of the MYB gene, which is also involved in erythropoiesis and hemoglobin switching. mdpi.comnih.govresearchgate.netnih.gov Polymorphisms in this region are associated with variations in HbF levels. mdpi.comnih.govresearchgate.netnih.gov
HBG1 and HBG2: Mutations in the promoter regions of the gamma-globin genes (HBG1 and HBG2) are direct causes of some forms of non-deletional HPFH, as they can disrupt binding sites for transcription factors that regulate gamma-globin expression. nih.govtestcatalog.orgresearchgate.net
XmnI polymorphism (HBG2 -158 C>T, rs7482144): A specific single nucleotide polymorphism (SNP) located upstream of the HBG2 gene, known as the XmnI polymorphism, is a well-studied genetic modifier associated with increased gamma-globin expression and higher HbF levels. mdpi.comresearchgate.netnih.gov This polymorphism is documented as a significant modulator of the F-cell phenotype. mdpi.comnih.gov
Genome-wide association studies (GWAS) have been instrumental in identifying these and other loci associated with variations in HbF levels, highlighting their potential as targets for therapeutic intervention in hemoglobin disorders. mdpi.comhtct.com.br
Investigative Methodologies for Studying F-Cell Distribution and its Significance
Studying the distribution of HbF among red blood cells, specifically the proportion of F-cells (erythrocytes containing detectable HbF), is crucial for understanding the physiological and clinical impact of elevated HbF. wikipedia.orgmayocliniclabs.comnih.gov The distribution can be either homocellular (HbF is relatively evenly distributed among all red blood cells) or heterocellular (HbF is present in a subset of red blood cells). mayocliniclabs.comtestcatalog.orgmayocliniclabs.com
Several methodologies are employed to investigate F-cell distribution and quantify HbF levels:
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for quantifying the percentage of HbF in a blood sample. nih.govnih.govresearchgate.net It provides an accurate estimation of total HbF over a wide range of concentrations. nih.gov
Acid Elution Test (Kleihauer-Betke test): This historical method involves treating blood smears with acid, which elutes adult hemoglobin but leaves fetal hemoglobin in the red cells, allowing visualization of F-cells under a microscope. nih.gov
Immunofluorescence Test: Using specific antibodies against HbF, immunofluorescence can detect and quantify F-cells on blood smears or in suspension. nih.gov
Flow Cytometry: Flow cytometry allows for the quantitative evaluation of F-cells in a blood sample using fluorescent antibodies against HbF. mayocliniclabs.comtestcatalog.orgnih.gov This method can distinguish between homocellular and heterocellular distribution patterns, which is particularly useful in differentiating large deletional HPFH from other conditions with increased HbF. mayocliniclabs.comtestcatalog.orgmayocliniclabs.com Flow cytometry is useful when HbF percentages are between 15% and 35% for distinguishing large deletional HPFH. mayocliniclabs.comtestcatalog.orgmayocliniclabs.com
The significance of studying F-cell distribution lies in its correlation with the amelioration of symptoms in beta-hemoglobinopathies. A more even (homocellular) distribution of HbF among erythrocytes is generally associated with greater clinical benefit compared to a heterocellular distribution, even at similar total HbF levels. mayocliniclabs.comnih.govtestcatalog.orgmayocliniclabs.com Understanding the factors that influence F-cell production and HbF distribution is important for predicting disease severity and monitoring the effectiveness of therapies aimed at increasing HbF. nih.gov
Compound Names and PubChem CIDs
Future Research Trajectories and Broader Implications for Hemoglobinopathy Research
Potential as a Model for Studying γ-Globin Chain Structure-Function Relationships
The specific amino acid substitution in Hemoglobin F-Urumqi (Asp22→Gly) provides a natural model for investigating the structure-function relationships of the gamma-globin chain. Aspartic acid is a negatively charged amino acid, while Glycine (B1666218) is neutral and much smaller. This change at position 22, located in the B helix of the gamma-globin chain nih.gov, could potentially alter the local protein conformation, inter-subunit interactions within the α2γ2 tetramer, or the interaction with heme. Studies on HbF variants, in general, have contributed to a better understanding of the relationship between protein structure and function tandfonline.com. By analyzing the biochemical properties of this compound, such as its oxygen affinity, stability, and interaction with molecules like 2,3-bisphosphoglycerate (B1242519) (2,3-DPG), researchers can gain valuable insights into the role of the Asp22 residue in maintaining the normal function of fetal hemoglobin. This specific alteration can serve as a point of comparison with normal HbF and other gamma-globin variants to map critical functional regions of the gamma-globin protein.
Exploration of Novel HbF Inducers and Therapeutic Strategies (Conceptual Research, not clinical trials)
While this compound itself is a structural variant and not typically targeted for induction, the study of rare HbF variants contributes conceptually to the exploration of novel HbF inducers and therapeutic strategies for hemoglobinopathies like sickle cell disease and beta-thalassemia. Elevated levels of HbF in adults can ameliorate the severity of these disorders by substituting for defective beta-globin chains or inhibiting the polymerization of sickle hemoglobin nih.govnih.gov. Research into HbF induction focuses on reactivating gamma-globin gene expression nih.govresearchgate.net. Understanding how mutations in the gamma-globin gene, such as the one in Hb F-Urumqi, affect gamma-globin production or stability could indirectly inform strategies for stabilizing the gamma-globin product or enhancing its expression. Conceptual research in this area involves identifying transcription factors and signaling pathways that regulate gamma-globin synthesis and exploring small molecules or genetic approaches that can modulate these pathways htct.com.brnih.govmdpi.comresearchgate.net. The existence of various HbF variants highlights the potential for targeting the gamma-globin locus for therapeutic benefit, and while Hb F-Urumqi might not be a direct therapeutic target, its characterization adds to the spectrum of known gamma-globin alterations that can be studied.
Advancements in Diagnostic Research for Hemoglobin Variants
The discovery and characterization of rare hemoglobin variants like this compound are crucial for advancing diagnostic research in hemoglobinopathies. The identification of Hb F-Urumqi, initially detected as a slowly-moving band during electrophoresis nih.gov, underscores the importance of robust screening programs and advanced analytical techniques. Modern diagnostic approaches for hemoglobin variants include techniques such as high-performance liquid chromatography (HPLC), capillary electrophoresis, and DNA sequencing iacld.comchromsystems.comnih.gov. The unique electrophoretic mobility of variants like Hb F-Urumqi aids in their initial detection, while structural analysis confirms the specific amino acid substitution nih.gov. Continued surveillance and characterization of rare variants expand the library of known hemoglobin abnormalities, improving the accuracy of diagnostic assays and enabling the differentiation of clinically significant variants from benign ones. The knowledge gained from characterizing variants like Hb F-Urumqi helps refine existing diagnostic algorithms and develop new methods for identifying novel or less common hemoglobin disorders.
Importance of Continued Surveillance and Characterization of Rare Hemoglobin Variants
The identification of this compound highlights the critical importance of continued surveillance and characterization of rare hemoglobin variants globally. Hemoglobinopathies are prevalent worldwide, and the spectrum of known variants is constantly expanding chromsystems.commdpi.com. Many rare variants may be clinically silent, but their identification is essential for accurate diagnosis, genetic counseling, and understanding population genetics tandfonline.comnih.gov. Furthermore, some rare variants, although benign on their own, can interact with other hemoglobin disorders (e.g., thalassemia or sickle cell trait) to modify disease severity nih.govharvard.edu. Ongoing screening programs, coupled with advanced analytical techniques, are necessary to detect these variants. Characterizing their structural, functional, and genetic aspects, as was done for Hb F-Urumqi nih.gov, adds valuable data to databases of hemoglobin variants, facilitating future diagnosis and research. This continued surveillance is vital for monitoring the global distribution of hemoglobin variants and understanding their potential clinical implications.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for characterizing the structural and functional properties of hemoglobin F-Urumqi?
- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) and mass spectrometry to isolate and identify the variant. Circular dichroism spectroscopy can assess structural stability, while oxygen-binding assays (e.g., tonometry) evaluate functional alterations. Cross-validate findings with X-ray crystallography or cryo-EM for atomic-level resolution .
- Data Considerations : Include controls for environmental factors (e.g., pH, temperature) and compare results with wild-type hemoglobin F to isolate variant-specific effects. Document protocols rigorously to ensure reproducibility .
Q. How can researchers ensure reproducibility in this compound concentration measurements across laboratories?
- Methodological Answer : Standardize pre-analytical variables (e.g., sample collection tubes, anticoagulants) and adopt WHO-recommended cyanmethemoglobin methods for calibration. Implement inter-laboratory proficiency testing using shared reference materials. Use Bland-Altman plots to assess measurement agreement between labs .
- Statistical Validation : Calculate coefficients of variation (CV) for repeated measurements and report 95% confidence intervals. Address outliers using robust statistical methods like Tukey’s fences .
Q. What statistical approaches are optimal for analyzing the clinical significance of this compound in population studies?
- Methodological Answer : Use multivariate regression models to adjust for confounders (e.g., age, sex, comorbidities). For rare variants, employ Bayesian hierarchical models to account for sparse data. Stratify analyses by demographic subgroups (e.g., urban vs. rural populations) to identify effect modifiers .
- Data Quality : Audit datasets for digit preference (e.g., rounding to 0 or 5 g/dL) and exclude implausible values (e.g., hemoglobin <5 or >20 g/dL) before analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
